アトラクチロシドA

概要

説明

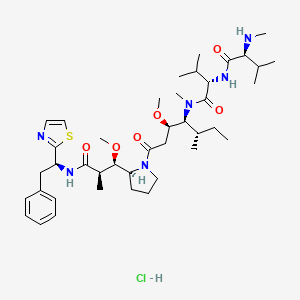

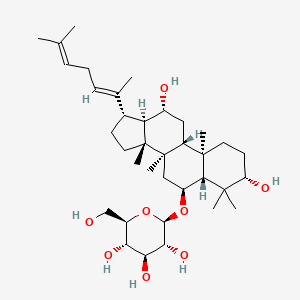

Atractyloside A is a natural, toxic glycoside found in various plant species, particularly in the daisy family. It is known for its potent inhibitory effects on the mitochondrial ADP/ATP translocase, which disrupts cellular energy metabolism . This compound has been historically used for therapeutic, religious, and toxic purposes .

科学的研究の応用

Atractyloside A has a wide range of scientific research applications:

Chemistry: Used as a model compound to study glycoside reactions and interactions.

Biology: Investigated for its effects on mitochondrial function and cellular energy metabolism.

Medicine: Explored for its potential therapeutic effects and toxicological properties.

Industry: Used in the development of bioactive compounds and as a reference standard in analytical chemistry

作用機序

Atractyloside A exerts its effects by inhibiting the mitochondrial ADP/ATP translocase. This inhibition prevents the exchange of ADP and ATP across the mitochondrial membrane, leading to a halt in cellular energy production. The molecular targets include the ADP/ATP carrier protein, and the pathways involved are primarily related to energy metabolism and mitochondrial function .

Safety and Hazards

将来の方向性

The researches on Atractyloside A are extensive, but gaps still remain. The molecular mechanism, structure-activity relationship, potential synergistic and antagonistic effects of these components need to be further elucidated . It is suggested that further studies should be carried out in the aspects of comprehensive evaluation of the quality of medicinal materials, understanding of the “effective forms” and “additive effects” of the pharmacodynamic substances based on the same pharmacophore of TCM, and its long-term toxicity in vivo and clinical efficacy .

生化学分析

Biochemical Properties

Atractyloside A acts as an effective ADP/ATP translocase inhibitor which eventually halts ADP and ATP exchange and the cell dies due to lack of energy . The chemical structure and charge distribution of atractyloside A is similar to that of ADP .

Cellular Effects

Atractyloside A has shown potential antiviral properties against the influenza B virus . It not only possesses anti-influenza B virus infection effects in vivo and in vitro but also can regulate macrophage polarization to the M2 type, which can effectively attenuate the damage caused by influenza B virus infection . Atractylenolides, including Atractyloside A, can protect multiple organs by modulating oxidative stress, attenuating the inflammatory response, activating anti-apoptotic signaling pathways, and inhibiting cell apoptosis .

Molecular Mechanism

The anti-cancer activity of atractylenolides can be attributed to their influence on the JAK2/STAT3 signaling pathway . Additionally, the TLR4/NF-κB, PI3K/Akt, and MAPK signaling pathways primarily mediate the anti-inflammatory effects of these compounds .

Temporal Effects in Laboratory Settings

Atractyloside A has been shown to inhibit the proliferation of non-small cell lung cancer cells . Due to the inhibitory effects of atractylenolides on metabolic enzymes, it is necessary to pay attention to the possible side effects of combining atractylenolides with other drugs .

Metabolic Pathways

In a cytochrome P450 (CYP450)-mimetic oxidation model, atractylenolide-II is oxidized to atractylenolide-III, and atractylenolide-III is converted to atractylenolide-I via dehydration . This observation indicates that there is a mutual conversion relationship between the atractylenolides .

Transport and Distribution

Atractyloside A inhibits the transport of ADP into and ATP out of the mitochondria by competing with ADP for binding to the carrier .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Atractyloside A involves complex organic reactions. One common method includes the extraction from the rhizomes of Atractylis gummifera, followed by purification using high-performance liquid chromatography . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the compound during extraction and purification.

Industrial Production Methods

Industrial production of Atractyloside A is primarily based on the extraction from natural sources. The process involves harvesting the plant material, drying, and then extracting the compound using solvents. The extract is then purified using chromatographic techniques to obtain high-purity Atractyloside A .

化学反応の分析

Types of Reactions

Atractyloside A undergoes several types of chemical reactions, including:

Oxidation: This reaction can convert Atractyloside A into other related compounds.

Reduction: This reaction can modify the glycosidic bonds within the molecule.

Substitution: This reaction can replace functional groups within the molecule with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Atractyloside A. These derivatives often retain the core glycoside structure but exhibit different biological activities .

類似化合物との比較

Similar Compounds

Carboxyatractyloside: Another toxic glycoside with similar inhibitory effects on the ADP/ATP translocase.

Atractylenolide I, II, and III: Compounds derived from Atractylodes macrocephala with various pharmacological activities.

Uniqueness

Atractyloside A is unique due to its potent inhibitory effects on mitochondrial function and its historical significance in traditional medicine. Unlike other similar compounds, it has a well-documented toxicological profile and specific applications in scientific research .

特性

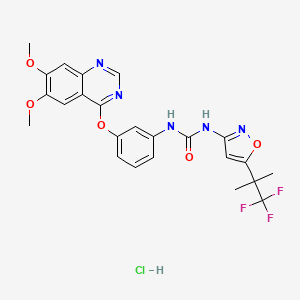

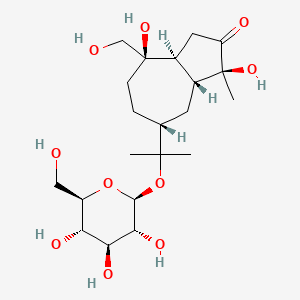

IUPAC Name |

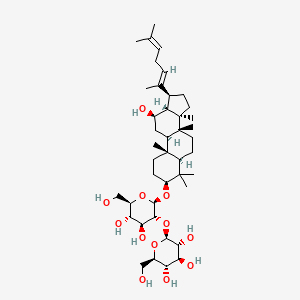

(3S,3aR,5R,8R,8aS)-3,8-dihydroxy-8-(hydroxymethyl)-3-methyl-5-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-3a,4,5,6,7,8a-hexahydro-1H-azulen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H36O10/c1-19(2,31-18-17(27)16(26)15(25)13(8-22)30-18)10-4-5-21(29,9-23)12-7-14(24)20(3,28)11(12)6-10/h10-13,15-18,22-23,25-29H,4-9H2,1-3H3/t10-,11-,12+,13-,15-,16+,17-,18+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNBLVYVBWDIWDM-BSLJOXIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC(CCC(C2CC1=O)(CO)O)C(C)(C)OC3C(C(C(C(O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@@H]2C[C@@H](CC[C@@]([C@H]2CC1=O)(CO)O)C(C)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H36O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347606 | |

| Record name | Atractyloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126054-77-1 | |

| Record name | Atractyloside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the primary biological target of Atractyloside A (AA)?

A1: AA is a potent inhibitor of the Adenine Nucleotide Translocator (ANT), also known as the ADP/ATP carrier, located in the inner mitochondrial membrane [, , ].

Q2: How does AA exert its inhibitory effect on the ANT?

A2: AA binds with high affinity to the ANT, blocking the exchange of ADP and ATP across the mitochondrial membrane. This disrupts the mitochondrial membrane potential and inhibits oxidative phosphorylation [, , ].

Q3: What are the downstream consequences of AA binding to ANT?

A3: By inhibiting ANT, AA leads to a depletion of intracellular ATP, disruption of cellular energy balance, and ultimately, cell death. This toxicity is particularly pronounced in organs with high energy demands, such as the liver and kidneys [, , , ].

Q4: Are there other potential targets for AA besides ANT?

A4: Recent research suggests that AA might interact with other targets within the cell, including Nucleoside Diphosphate Kinase (NDPK), potentially contributing to its overall toxicity []. Further research is needed to fully elucidate these interactions.

Q5: How does the mechanism of action of AA differ from that of bongkrekic acid, another ANT inhibitor?

A5: While both AA and bongkrekic acid inhibit ANT, they do so by binding to distinct sites on the carrier protein. AA binds to the outer (cytosolic) face of the ANT, while bongkrekic acid binds to the inner (matrix) face. This difference in binding site location is reflected in their distinct inhibitory profiles [, ].

Q6: What is the molecular formula and weight of Atractyloside A?

A6: The molecular formula of AA is C30H46O13S2, and its molecular weight is 686.8 g/mol.

Q7: Is there any spectroscopic data available to help characterize Atractyloside A?

A7: Yes, various spectroscopic techniques have been employed to characterize AA. These include UV-Vis spectrophotometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry (MS) [, , , , ].

Q8: Does Atractyloside A exhibit any catalytic properties?

A8: AA is not known to possess catalytic properties. Its primary mode of action is through binding and inhibiting the ANT.

Q9: Have any computational studies been conducted on Atractyloside A?

A10: While detailed computational studies specifically on AA are limited in the provided research, computational methods like molecular docking have been used to study the interaction of similar compounds with ANT, providing insights into binding modes and potential for drug development [, ].

Q10: How does the structure of Atractyloside A contribute to its activity?

A11: Specific structural features of AA, particularly its diterpenoid core and the presence of sulfate groups, are crucial for its high-affinity binding to the ANT. Modifications to these key structural elements can significantly impact its inhibitory potency and selectivity [, ].

Q11: Are there specific formulation strategies to enhance the stability or bioavailability of Atractyloside A?

A11: While specific formulation strategies for AA are not extensively discussed in the provided literature, research on related compounds suggests that encapsulation techniques, such as liposomes or nanoparticles, could potentially be explored to improve its stability, solubility, or bioavailability.

Q12: Are there specific SHE regulations regarding the handling and disposal of Atractyloside A?

A12: Given the known toxicity of AA, appropriate safety measures and adherence to established laboratory guidelines for handling hazardous substances are crucial. Researchers should consult relevant safety data sheets and regulations for proper handling, storage, and disposal procedures.

Q13: What are the common in vitro and in vivo models used to study Atractyloside A's effects?

A15: Common in vitro models include isolated mitochondria [, , ] and cell lines [, , ]. In vivo, rodent models are often employed to investigate AA-induced toxicity, particularly focusing on liver and kidney damage [, , ].

Q14: What are the primary toxicological concerns associated with Atractyloside A exposure?

A17: AA is a known hepatotoxin and nephrotoxin. Its consumption can lead to severe liver and kidney damage, potentially resulting in organ failure and death. Even low doses can be harmful, and there is no known antidote for AA poisoning [, , , ].

Q15: What analytical methods are commonly used to detect and quantify Atractyloside A?

A20: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, including Diode Array Detection (DAD) and Mass Spectrometry (MS), is widely employed for the analysis of AA in biological samples [, , , ].

Q16: What is the environmental impact of Atractyloside A and its degradation products?

A16: Specific information regarding the environmental fate and ecotoxicological effects of AA and its degradation products is limited in the provided research and would require further investigation.

Q17: Are the analytical methods used for Atractyloside A determination validated?

A22: Yes, several studies have validated analytical methods, such as HPLC-MS/MS, for quantifying AA in various matrices, including plant material, blood, and plasma. These validation procedures typically involve assessing parameters like linearity, accuracy, precision, and recovery [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。